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Compound of Interest

Compound Name:
8-Chloro-3-iodoquinoline-5-

sulfonyl chloride

CAS No.: 1334147-97-5

Cat. No.: B1423535

Get Quote

8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value "tri-vector" scaffold in

medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive

handles on the quinoline core, each with orthogonal reactivity profiles. This allows for

sequential, regioselective functionalization, making it an ideal template for Fragment-Based

Drug Discovery (FBDD) and the synthesis of focused libraries targeting kinases, GPCRs, and

metalloenzymes.

This guide details the physicochemical properties, validated synthetic routes, and strategic

application of this compound, moving beyond basic data to provide actionable experimental

insights.

Chemical Identity & Physicochemical Profile
Compound Name: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Molecular Formula:

C₉H₄Cl₂INO₂S Molecular Weight: 391.99 g/mol Predicted Properties:

LogP (Octanol/Water): ~3.8 (Highly Lipophilic)
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Topological Polar Surface Area (TPSA): ~68 Å²

Physical State: Off-white to pale yellow solid (sensitive to moisture)

Property Value / Description Note

Core Scaffold Quinoline Bicyclic aromatic heterocycle

C-3 Substituent Iodine (-I)
High reactivity for Pd-catalyzed

cross-coupling

C-5 Substituent Sulfonyl Chloride (-SO₂Cl)
Electrophilic handle for

sulfonamide formation (SuFEx)

C-8 Substituent Chlorine (-Cl)
Steric blocker; latent handle for

Buchwald-Hartwig coupling

Solubility DCM, THF, Acetonitrile
Hydrolyzes rapidly in

water/protic solvents

Synthetic Route & Production Strategy
The synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride is not a single-step

commercial process but rather a sequential construction designed to install the labile sulfonyl

chloride group last to preserve its integrity.

Step 1: Iodination of 8-Chloroquinoline
Precursor: 8-Chloroquinoline (CAS 611-33-6).[1][2]

Reagent: N-Iodosuccinimide (NIS).

Solvent: Glacial Acetic Acid.

Mechanism: Electrophilic aromatic substitution.[3] The nitrogen of the quinoline directs

electrophiles to the 3-position under acidic conditions (via the conjugate acid), or the reaction

proceeds via an addition-elimination mechanism favored at C-3.
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Protocol: Dissolve 8-chloroquinoline in acetic acid. Add NIS (1.1 eq) portion-wise at 70°C.

Stir for 12-18 hours. Isolate by concentration and recrystallization.

Yield: Typically 85-95%.

Step 2: Chlorosulfonation (The Critical Step)
Precursor: 8-Chloro-3-iodoquinoline (CAS 847727-21-3).[2][4][5]

Reagent: Chlorosulfonic acid (

) (Excess, acts as solvent and reagent).

Conditions: 100°C - 120°C.

Regioselectivity: The 8-position is blocked by Chlorine. The 5-position is the most electron-

rich site remaining on the carbocyclic ring, ensuring high regioselectivity for the sulfonyl

group.

Protocol:

Place chlorosulfonic acid (5-10 eq) in a dry flask under inert atmosphere (

).

Cool to 0°C. Add solid 8-chloro-3-iodoquinoline portion-wise (exothermic).

Heat gradually to 110°C and hold for 2-4 hours. Monitor by TLC (mini-workup required).

Quench: Pour the reaction mixture carefully onto crushed ice/water. The product

precipitates as a solid.[6]

Isolation: Filter immediately, wash with cold water, and dry under high vacuum over

. Do not recrystallize from alcohols.
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Step 1: Iodination
(NIS, AcOH, 70°C)

8-Chloro-3-iodoquinoline
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Figure 1: Sequential synthesis pathway ensuring regioselective installation of the sulfonyl

group.

Reactivity & Mechanistic Insights
The power of this scaffold lies in the Orthogonal Reactivity of its three substituents. This allows

chemists to "program" the molecule for library synthesis.

A. C-5 Sulfonyl Chloride (First Point of Diversity)
Reactivity: Highly electrophilic. Reacts with nucleophiles (primary/secondary amines,

alcohols) to form sulfonamides or sulfonate esters.

Mechanism: Nucleophilic Acyl Substitution (

-like at Sulfur).

Strategic Note: This reaction must be performed first. The sulfonyl chloride is too unstable to

survive Pd-catalyzed coupling conditions (which often require aqueous base and heat).

Protocol: React with Amine (

) + Base (TEA/DIPEA) in DCM at 0°C to RT.

B. C-3 Iodine (Second Point of Diversity)
Reactivity: High. The C-3 position of quinoline is pyridine-like but the C-I bond is weaker than

C-Cl.

Preferred Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Heck (Alkene).

Selectivity: Under standard Pd-catalysis (e.g.,

), the C-3 Iodide reacts preferentially over the C-8 Chloride due to the weaker bond
dissociation energy of C-I vs C-Cl.

C. C-8 Chlorine (Third Point of Diversity)[7]
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Reactivity: Low/Latent. Sterically hindered by the peri-interaction with the N-lone pair and the

C-1 position.

Activation: Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or high

temperatures to engage in Buchwald-Hartwig amination or Suzuki coupling.

Utility: Often left as a lipophilic "anchor" or used for late-stage diversification.
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Figure 2: The "Tri-Vector" divergent synthesis strategy. Note the mandatory order of operations:

Sulfonyl Cl → Iodine → Chlorine.
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Experimental Protocol: Sulfonamide Library
Generation
Objective: Synthesis of 8-chloro-3-iodo-N-substituted-quinoline-5-sulfonamide.

Materials:

8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq)

Primary/Secondary Amine (1.1 eq)

Triethylamine (

) (1.5 eq) or Pyridine (excess)

Dichloromethane (DCM), Anhydrous

Procedure:

Preparation: Dissolve the amine (1.1 mmol) and

(1.5 mmol) in anhydrous DCM (5 mL) in a 20 mL scintillation vial.

Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.0 mmol) solid in one

portion.

Note: If the sulfonyl chloride is not solid, dissolve in minimal DCM and add dropwise.

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS (Target

mass = MW of Amine + 391 - 36).

Workup: Dilute with DCM (10 mL). Wash with 1N HCl (to remove unreacted amine/pyridine),

then saturated

, then Brine.

Drying: Dry organic layer over

, filter, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery
1. Kinase Inhibitors: Quinoline-5-sulfonamides are privileged structures in kinase inhibition

(e.g., targeting ROCK, PKA, or CDK). The sulfonamide moiety often interacts with the hinge

region or the phosphate-binding loop (P-loop). The 3-iodo group allows for the introduction of

solubilizing tails (e.g., morpholine/piperazine via Suzuki coupling) which project into the

solvent-exposed region.

2. 5-HT6 Receptor Antagonists: Arylsulfonyl quinolines have shown high affinity for serotonin

receptors. The 8-chloro substituent can lock the conformation of the sulfonamide via steric

pressure, potentially improving selectivity against other GPCRs.

3. Antibacterial Agents: While 8-hydroxyquinolines are classic chelators, 8-chloroquinolines

cannot chelate metals in the same bidentate fashion. This alters their mechanism of action,

shifting from metal sequestration to direct target engagement (e.g., DNA gyrase inhibition),

often resulting in lower cytotoxicity to mammalian cells.

Safety & Handling
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water

to produce HCl gas. Handle only in a fume hood.

Stability: The compound is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at

-20°C.

Toxicology: Quinolines can be genotoxic. The 3-iodo and 8-chloro substituents may alter

metabolic activation pathways. Treat as a potential mutagen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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